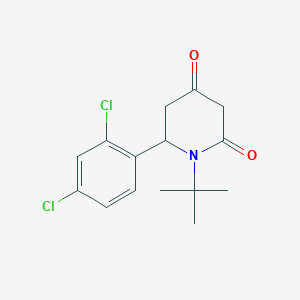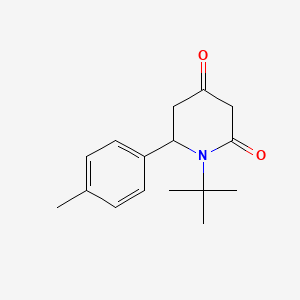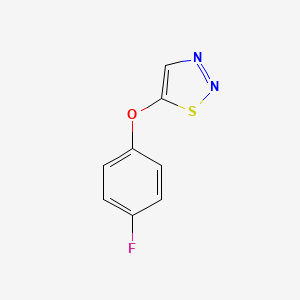![molecular formula C16H12N2O2S B3134654 Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate CAS No. 400081-98-3](/img/structure/B3134654.png)
Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate
Vue d'ensemble
Description
Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate, also known as MPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTB is a thiazole-based compound that has shown promising results in the development of new drugs, particularly in the field of cancer research.
Applications De Recherche Scientifique
Chemical Structure and Reactivity
Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate is a compound of interest within the broader context of heterocyclic chemistry, where its derivatives and related compounds are explored for various applications. The study of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes highlights the preparation and properties of these compounds, including their biological and electrochemical activities. Such compounds are considered promising for further investigation into unknown analogues, suggesting potential utility in diverse scientific applications (Boča, Jameson, & Linert, 2011).
Biopolymer Modification and Applications
The modification of biopolymers represents a significant area of research, with xylan derivatives demonstrating potential for new biopolymer ethers and esters. These derivatives exhibit specific properties that can be tailored for various applications, including drug delivery, by manipulating functional groups, substitution degrees, and patterns. This adaptability underscores the material's utility in creating specialized nanoparticles and cationic derivatives for antimicrobial agents and other applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Ligand Complexes and Metal Interaction
The interaction of ligands with metals is a critical area of research for understanding and developing new compounds with enhanced or specific activities. The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles delve into the chemical and biological properties of these compounds, emphasizing their potential in creating targeted chemical agents. This area of study demonstrates the role of ligand-metal interactions in enhancing the properties and functionalities of chemical compounds for various scientific and medicinal applications (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Spectroscopic Analysis of Metal-Ligand Interactions
Spectroscopic studies offer insights into the interaction between metals and ligands, providing valuable information on how metals influence the electronic systems of biologically important molecules. These interactions are crucial for understanding the behavior of metal complexes with ligands like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids. Such studies help predict the reactivity and stability of complexes, which are essential for designing compounds with specific biological activities (Lewandowski, Kalinowska, & Lewandowska, 2005).
Propriétés
IUPAC Name |
methyl 4-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-20-16(19)12-6-4-11(5-7-12)15-18-14(10-21-15)13-3-2-8-17-9-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCVOBXNACGBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-1-tert-butyl-3-(dimethylaminomethylidene)-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134572.png)




![N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B3134609.png)

![2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate](/img/structure/B3134621.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide](/img/structure/B3134629.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide](/img/structure/B3134636.png)
![3-(4-Methoxyphenyl)-1'-[(4-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3134643.png)

![3-(tert-butylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3134683.png)
![Methyl 4-[(4-bromophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B3134685.png)